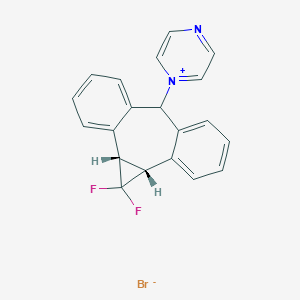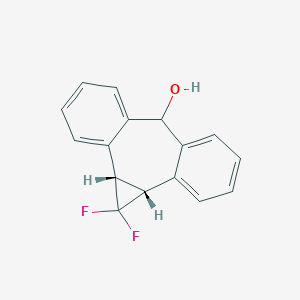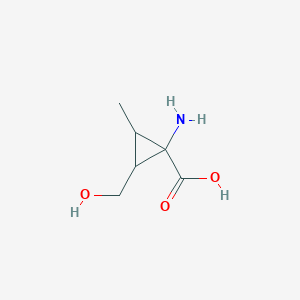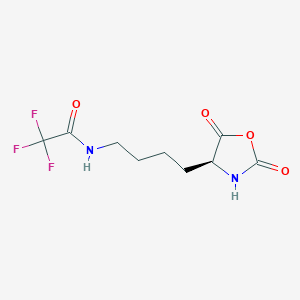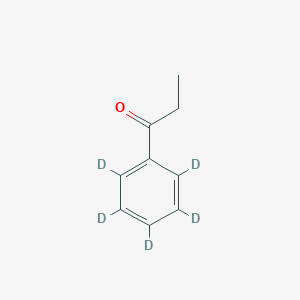
1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one (PDP) is an organic compound that has been widely studied due to its unique properties and potential applications. PDP is a five-carbon molecule with two oxygen atoms, two hydrogen atoms, and three deuterium atoms. It has been studied for its potential use in a variety of areas, including scientific research, drug development, and industrial applications.
Aplicaciones Científicas De Investigación
Potential Therapeutic Applications
- Prodrugs for Enhanced Drug Delivery : Compounds similar to "1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one" have been studied for their potential as prodrugs to improve the delivery and efficacy of therapeutic agents. For example, derivatives of L-Dopa, a well-known Parkinson's disease medication, have been synthesized to enhance its lymphotropic properties and bioavailability, indicating a potential research avenue for similar compounds in improving drug delivery mechanisms (Garzon-Aburbeh et al., 1986).
Anti-inflammatory and Gastroprotective Properties
- Chalcone Derivatives for Anti-inflammatory and Gastroprotective Effects : Research on chalcones, which share a similar structural motif with the given compound, has shown that these compounds can have significant anti-inflammatory and gastroprotective properties. This suggests potential research applications of "1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one" in the development of new treatments for inflammation and gastric ulcers (Okunrobo et al., 2006).
Neuropharmacological Research
Anticonvulsant Activity : Hybrid compounds combining features from established antiepileptic drugs have been synthesized and shown to exhibit broad anticonvulsant activity across various seizure models. This highlights a potential application for structurally related compounds in neuropharmacological research aimed at developing new treatments for epilepsy and related neurological disorders (Kamiński et al., 2015).
Acetylcholinesterase Inhibition : Compounds with a similar backbone have been designed to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This suggests a potential application in designing novel therapeutics for neurodegenerative diseases (Nagel et al., 1995).
Propiedades
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310810 |
Source


|
| Record name | 1-Propanone, 1-(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5,6-Pentadeuteriophenyl)propan-1-one | |
CAS RN |
54419-23-7 |
Source


|
| Record name | 1-Propanone, 1-(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

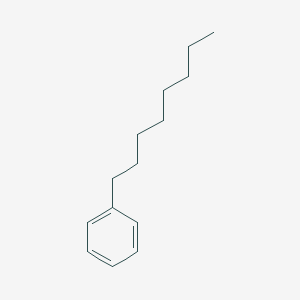
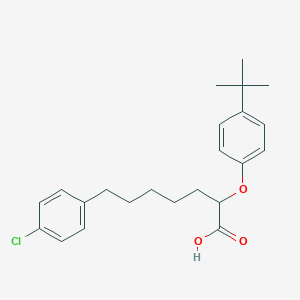
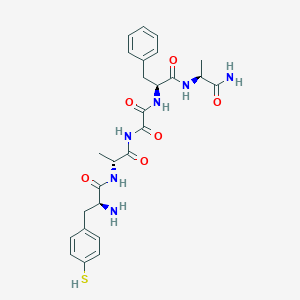
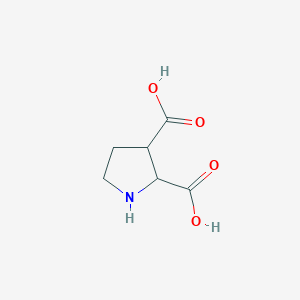
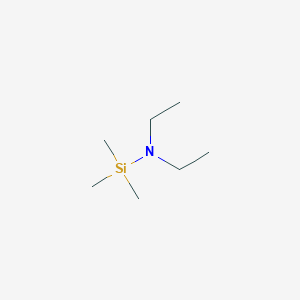
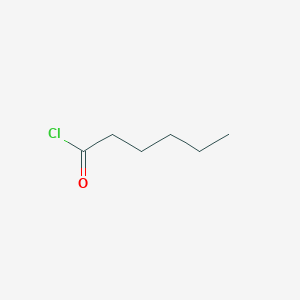
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
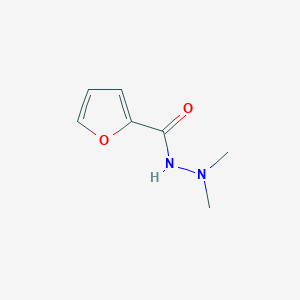
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
